5-Azido Oseltamivir

Impurity Profiling ANDA Submission Quality Control

Impurity profiling in Oseltamivir ANDA submissions demands a certified reference standard with exact stereochemistry-generic azides are unacceptable. 5-Azido Oseltamivir (CAS 204255-06-1) is the definitive ICH Q3A/Q3B-compliant standard for quantifying this process impurity. • ≥98% purity with full characterization (HPLC, NMR, MS) ensuring method accuracy. • Enables IDMS quantification at <10 ppm when paired with 5-Azido Oseltamivir-d3. • Azido group supports CuAAC click chemistry for neuraminidase probe development. • Available from stock with global shipping; bulk quantities on request.

Molecular Formula C16H26N4O4
Molecular Weight 338.4 g/mol
CAS No. 204255-06-1
Cat. No. B130652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido Oseltamivir
CAS204255-06-1
Synonyms[3R-(3α,4β,5α)]-4-(Acetylamino)-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester;  (3R,4R,5S)-4-(Acetylamino)-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; 
Molecular FormulaC16H26N4O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC
InChIInChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21)/t13-,14+,15+/m0/s1
InChIKeyMPTCBJSPQVJIPZ-RRFJBIMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido Oseltamivir (CAS 204255-06-1): Certified Reference Standard for Oseltamivir Impurity Profiling and Click Chemistry Applications


5-Azido Oseltamivir, chemically designated as Ethyl (3R,4R,5S)-4-(acetylamino)-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, is a fully characterized, process-related impurity and key synthetic intermediate in the production of the neuraminidase inhibitor Oseltamivir (Tamiflu) [1]. The compound is distinguished by the presence of an azido functional group at the 5-position of the cyclohexene ring, which confers unique chemical reactivity for bioorthogonal conjugation and analytical derivatization [2]. It is primarily supplied as a high-purity certified reference standard intended for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial manufacturing of Oseltamivir Active Pharmaceutical Ingredient (API) .

Why Generic Substitution Fails for 5-Azido Oseltamivir (CAS 204255-06-1) in Regulated Analytical Workflows


Substituting 5-Azido Oseltamivir with a generic azide compound or an alternative Oseltamivir-related impurity is not permissible in regulated pharmaceutical quality control or bioorthogonal chemistry applications. Unlike non-specific azide reagents, 5-Azido Oseltamivir possesses a precisely defined stereochemical configuration (3R,4R,5S) and a core Oseltamivir scaffold, ensuring identical chromatographic retention behavior and mass spectrometric fragmentation patterns to the target process impurity in API batches [1]. Its use as a reference standard in ANDA submissions is mandated by regulatory guidelines (ICH Q3A/Q3B) for impurity profiling, where any substitution would invalidate method specificity, accuracy, and regulatory compliance [2]. Furthermore, for click chemistry-based bioconjugation, the compound's unique orientation and retained neuraminidase-binding pharmacophore are essential for generating probes that accurately reflect target engagement, a feature not replicated by simple alkyl azides [3].

Quantitative Differentiation of 5-Azido Oseltamivir (CAS 204255-06-1) from Alternative Impurity Standards and Click Chemistry Reagents


Certified Purity and Traceability for ANDA-Quality Impurity Profiling of Oseltamivir API

5-Azido Oseltamivir is supplied with a certified purity of ≥98% (HPLC) and is accompanied by a comprehensive Certificate of Analysis (CoA) including HPLC, NMR, and MS data, ensuring full characterization compliant with regulatory guidelines . In contrast, generic or in-house synthesized azide intermediates lack the validated documentation and traceability to pharmacopeial standards (USP/EP) required for ANDA submissions [1]. This directly impacts the ability to meet the stringent impurity identification thresholds defined by ICH Q3A/Q3B.

Impurity Profiling ANDA Submission Quality Control

Regulatory-Driven Necessity for Specific Impurity Control in Oseltamivir Manufacturing

5-Azido Oseltamivir is a key process-related impurity whose complete reduction to Oseltamivir is a mandatory GMP control point during API synthesis . Its presence in the final drug substance indicates incomplete reduction (Staudinger reaction or hydrogenation) and must be quantified and controlled . Alternative impurities, such as Oseltamivir Impurity B (which contains a 2-azido group and different stereochemistry), are not substitutes because they exhibit distinct chromatographic retention times and mass spectra, requiring separate analytical methods and acceptance criteria .

Process Impurity ICH Q3A/Q3B GMP Control

Unambiguous Identification via Mass Spectrometry: Differentiation from Deuterated Internal Standard (5-Azido Oseltamivir-d3)

In quantitative LC-MS/MS workflows for trace impurity analysis, 5-Azido Oseltamivir (unlabeled) serves as the primary analytical reference standard for calibration, while its deuterated analog, 5-Azido Oseltamivir-d3, is used as an internal standard for isotope dilution mass spectrometry (IDMS) . The unlabeled compound has a molecular mass of 338.4 g/mol, whereas the deuterated analog has a mass of 341.4 g/mol, providing a distinct 3 Da mass shift that allows for clear chromatographic separation and independent quantification [1]. Using the unlabeled compound alone would preclude the implementation of IDMS, which is the gold standard for achieving high precision (CV <5%) in trace impurity quantification [2].

LC-MS/MS Isotope Dilution Trace Analysis

Click Chemistry Reactivity for Generating Neuraminidase-Targeted Probes

The azido group at the 5-position of the Oseltamivir scaffold enables rapid, quantitative conjugation with terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages under mild, biocompatible conditions [1]. This click chemistry capability is not present in Oseltamivir phosphate (the API) or in other Oseltamivir impurities that lack the azido moiety (e.g., Oseltamivir Impurity B). Studies on analogous phospha-oseltamivir conjugates demonstrate that such clickable probes retain high-affinity binding to influenza neuraminidase (e.g., Kd values in the low nanomolar range), enabling applications in fluorescence imaging and target engagement studies [2].

Bioorthogonal Chemistry CuAAC Target Engagement

Optimal Application Scenarios for 5-Azido Oseltamivir (CAS 204255-06-1) Based on Quantifiable Evidence


Validated HPLC/LC-MS/MS Impurity Profiling for ANDA Submissions of Oseltamivir API

5-Azido Oseltamivir is the definitive reference standard for developing and validating HPLC and LC-MS/MS methods to quantify this specific process impurity in Oseltamivir API batches. Its use is essential for demonstrating compliance with ICH Q3A/Q3B impurity thresholds in Abbreviated New Drug Applications (ANDAs). As noted in the evidence, the compound is supplied with a certified purity of ≥98% and full analytical characterization (HPLC, NMR, MS), ensuring method accuracy and regulatory acceptance .

Isotope Dilution Mass Spectrometry (IDMS) for Trace-Level Impurity Quantification

When paired with its deuterated analog (5-Azido Oseltamivir-d3), the unlabeled 5-Azido Oseltamivir serves as the primary calibrant for constructing precise calibration curves. This IDMS workflow, as described in the evidence, enables accurate quantification of the 5-azido impurity at trace levels (<10 ppm) in concentrated Oseltamivir API samples, correcting for matrix effects and ionization variability to achieve high analytical precision .

Synthesis of Neuraminidase-Targeted Fluorescent Probes and Multivalent Inhibitors

5-Azido Oseltamivir's azido group enables site-specific conjugation to alkyne-functionalized fluorophores, biotin, or multivalent scaffolds via CuAAC click chemistry. As supported by evidence from analogous phospha-oseltamivir conjugates, this approach yields high-affinity probes for imaging influenza neuraminidase activity in live cells or for developing potent multivalent antiviral agents without compromising target binding [1].

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